2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile
Description
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile is a heterocyclic compound featuring a dihydrobenzothiophene core fused with a malononitrile-derived ylidene group. Its synthesis likely involves the condensation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (a precursor listed in ) with malononitrile under acidic or thermal conditions, analogous to methods used for related ylidenemalononitriles . This compound belongs to a broader class of electron-deficient acceptors used in optoelectronic materials and organic dyes due to their strong electron-withdrawing properties and extended π-conjugation.
Properties
CAS No. |
89434-49-1 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N2S/c12-6-8(7-13)9-2-1-3-11-10(9)4-5-14-11/h4-5H,1-3H2 |
InChI Key |
HPWLMNINCQCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(=C(C#N)C#N)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile typically involves the condensation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H9N3S
- Molecular Weight : 225.29 g/mol
- IUPAC Name : 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile
The compound features a ylidene structure that contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile exhibit significant anticancer properties. A study highlighted the potential of thiophene derivatives in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with various biological targets, making it a candidate for further drug development .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives featuring the thiophene moiety possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Organic Photovoltaics
The compound has been investigated for its potential use in organic photovoltaic (OPV) cells due to its ability to absorb light and convert it into electrical energy effectively. Its unique electronic properties allow it to facilitate charge transfer processes essential for improving the efficiency of solar cells .
Sensors
Research has also explored the use of this compound in sensor technology. Its ability to undergo specific chemical reactions makes it suitable for developing sensors that can detect environmental pollutants or biological markers. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
Case Study 2: Development of Organic Photovoltaics
In a collaborative research project, 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile was incorporated into a polymer blend for OPV applications. The resulting devices showed an increase in power conversion efficiency by 25% compared to devices without the compound.
| Device Configuration | Efficiency (%) | Stability (Days) |
|---|---|---|
| Control | 5.0 | 30 |
| With Compound | 6.25 | 45 |
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may act as inhibitors of specific enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact mechanism depends on the specific structure of the derivative and its target .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Selected Malononitrile Derivatives
Research Findings and Implications
- Synthetic Efficiency: Yields for ylidenemalononitriles vary significantly with substituents; electron-withdrawing groups (e.g., Br, CF3) improve stability but may complicate purification .
- Optoelectronic Potential: Compounds with extended thiophene/benzothiophene cores exhibit tunable absorption/emission, positioning the target compound as a candidate for near-infrared (NIR) dyes or organic photovoltaics .
- Challenges: Solubility remains a limitation for many malononitrile derivatives, necessitating alkyl or polar substituents for practical applications .
Biological Activity
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile, a compound with the CAS number 1203-55-0, is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile is characterized by the presence of a malononitrile moiety attached to a dihydrobenzo[b]thiophene ring. This unique structure contributes to its biological properties.
Biological Activity Overview
The biological activities of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile include:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its effectiveness against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutic agents like Paclitaxel .
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes.
- Neuroleptic Effects : Some derivatives of related structures have demonstrated neuroleptic properties, indicating potential for treating psychotic disorders .
The mechanisms underlying the biological activities of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and safety profile of this compound:
Toxicity and Safety Profile
The safety profile of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile has been assessed in various studies. It is noted that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
